molecular formula C6H6ClNS B3213616 4-Amino-3-chlorobenzenethiol CAS No. 1122-40-3

4-Amino-3-chlorobenzenethiol

Cat. No.: B3213616
CAS No.: 1122-40-3
M. Wt: 159.64 g/mol
InChI Key: NXFCPFFXRRLFHV-UHFFFAOYSA-N
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Description

Scientific Research Applications

4-Amino-3-chlorobenzenethiol has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for creating more complex molecules.

    Biology: The compound’s structure allows it to act as a precursor in the synthesis of biologically active molecules.

    Medicine: In medicinal chemistry, this compound is used in the development of pharmaceuticals.

    Industry: The thiol group in this compound can react with metal ions to form thiolate complexes, which are useful in materials science for creating new types of catalysts and sensors.

Mechanism of Action

The mechanism of action for amines typically involves their basicity and nucleophilicity. They can act as bases, accepting protons from acids, and as nucleophiles, forming bonds with electrophiles .

Safety and Hazards

While specific safety data for 4-Amino-3-chlorobenzenethiol is not available, it’s important to handle all chemicals with care. Avoid breathing dust/fume/gas/mist/vapours/spray. Avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Amino-3-chlorobenzenethiol can be synthesized through various methods. One common synthetic route involves the reaction of 4-chloronitrobenzene with thiourea, followed by reduction of the nitro group to an amino group . The reaction conditions typically involve heating the reactants in the presence of a suitable solvent and catalyst.

Industrial Production Methods: Industrial production of this compound often involves multi-step reactions. For example, a multi-step reaction involving copper (I) oxide, triethylamine, dichloromethane, acetic acid, and dihydrogen peroxide can be used . These reactions are carried out under controlled temperatures and conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-3-chlorobenzenethiol undergoes various types of chemical reactions, including nucleophilic substitutions, oxidation, and reduction .

Common Reagents and Conditions:

    Nucleophilic Substitution: This reaction can occur with reagents such as sodium hydroxide or potassium carbonate in the presence of a suitable solvent.

    Oxidation: Oxidation reactions can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

Uniqueness: 4-Amino-3-chlorobenzenethiol is unique due to its specific arrangement of functional groups, which influences its reactivity and interaction with other chemicals. This specific arrangement makes it a valuable intermediate in various chemical processes and applications .

Properties

IUPAC Name

4-amino-3-chlorobenzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNS/c7-5-3-4(9)1-2-6(5)8/h1-3,9H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXFCPFFXRRLFHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of 2-chloro-4-thiocyanoaniline (36.9 g., 0.20 mole) in ethanol (100-200 ml.) is added to a stirred solution of sodium sulfide nonahydrate (48.04 g., 0.20 mole) in water (100 ml.) and the mixture warmed (50° C.) for 90 minutes. The cool reaction mixture is poured into water (1 liter) and dilute hydrochloric acid added to bring the pH up to 6.0-6.5. The product is extracted with ether, the ether washed with water and then dried. Removal of the drying agent and ether leaves 2-chloro-4-mercaptoaniline as a yellow oil.
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36.9 g
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48.04 g
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150 (± 50) mL
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100 mL
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1 L
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.